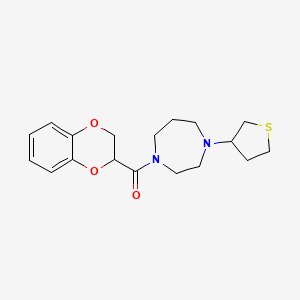

1-(3-thienylmethyl)-1H-pyrazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

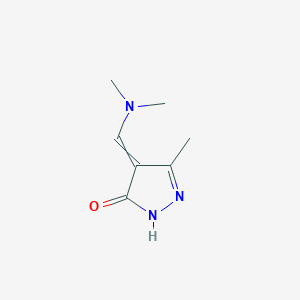

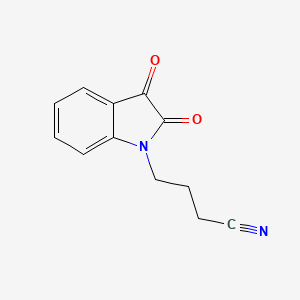

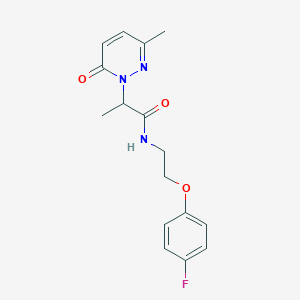

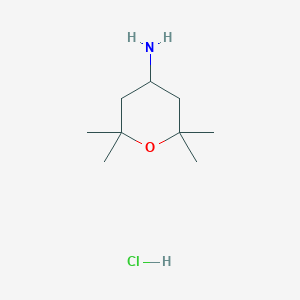

The compound “1-(3-thienylmethyl)-1H-pyrazol-5-amine” is likely to be a heterocyclic compound due to the presence of a pyrazole ring and a thiophene ring. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine . The thiophenylmethyl group could be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazole ring substituted at the 1-position with a thiophenylmethyl group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

As a heterocyclic compound, “this compound” would be expected to undergo a variety of chemical reactions. The pyrazole ring, for example, can participate in electrophilic substitution reactions . The thiophenylmethyl group could also be involved in various reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. As a general rule, heterocyclic compounds like this one tend to be polar and may have higher boiling points than similar hydrocarbons .Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives, including structures related to 1-(3-thienylmethyl)-1H-pyrazol-5-amine, have been extensively studied. For instance, Titi et al. (2020) explored the synthesis, characterization, and X-ray crystal studies of pyrazole derivatives, identifying their geometric parameters and confirming their biological activity against breast cancer and microbes. This research highlights the importance of pyrazole derivatives in medicinal chemistry and their potential as pharmacophore sites for antitumor, antifungal, and antibacterial activities (Titi et al., 2020).

Chemical Reactivity

The reactivity of pyrazole derivatives with various reagents demonstrates their versatility in chemical synthesis. For example, Aly et al. (1997) studied the reactions of pyrazole blue with primary aromatic amines, amino acids, and thioglycolic acid, leading to a diverse range of adducts. This work underscores the adaptability of pyrazole compounds in creating a wide array of chemical structures, potentially useful in developing new materials and pharmaceuticals (Aly et al., 1997).

Novel Synthesis Approaches

Ghaedi et al. (2015) reported on a novel synthesis route for pyrazolo[3,4-b]pyridine products from condensation of pyrazole-5-amine derivatives, showcasing an efficient method for preparing N-fused heterocycle products. This research contributes to the development of new methodologies for synthesizing complex heterocycles, which are critical components in many drugs and materials (Ghaedi et al., 2015).

Material Modification and Applications

The modification of materials through the introduction of pyrazole derivatives has also been explored. Aly and El-Mohdy (2015) investigated the modification of polyvinyl alcohol/acrylic acid hydrogels with various amine compounds, including pyrazole derivatives, to enhance their antibacterial and antifungal properties. This research suggests potential applications in medical devices and wound healing materials, where antimicrobial properties are essential (Aly & El-Mohdy, 2015).

Mecanismo De Acción

Pyrazoles

are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. Pyrazoles are known for their wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties .

Thiophenes

are a type of heterocyclic compound consisting of a 5-membered aromatic ring with four carbon atoms and a sulfur atom. Thiophenes are found in many biologically active compounds and are known to exhibit a variety of properties, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Safety and Hazards

Propiedades

IUPAC Name |

2-(thiophen-3-ylmethyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c9-8-1-3-10-11(8)5-7-2-4-12-6-7/h1-4,6H,5,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWSUFOXJFBUHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CN2C(=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-chlorobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride](/img/structure/B2699093.png)

![1-Cyclopentyl-3-(5-(thiophene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2699095.png)

![2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2699099.png)

![N-(3-cyanophenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2699100.png)

![5-Fluoro-6-nitrobenzo[d]oxazole](/img/structure/B2699101.png)

![Tert-butyl 8-benzyl-7-oxo-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2699111.png)